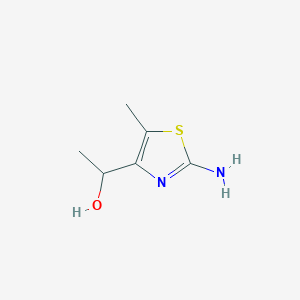
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2OS It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-amino-5-methylthiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanal (acetaldehyde) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.
科学的研究の応用
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone
- 1-(2-Amino-5-methylthiazol-4-yl)ethanone
- 1-(2-Amino-4-methylthiazol-5-yl)ethanol
Uniqueness
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the thiazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-3(9)5-4(2)10-6(7)8-5/h3,9H,1-2H3,(H2,7,8) |
InChIキー |
YOXOUQKAJMCSMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)N)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


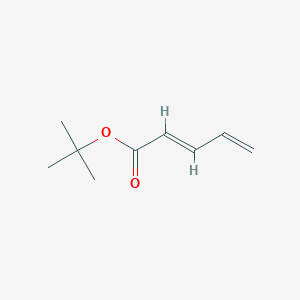
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
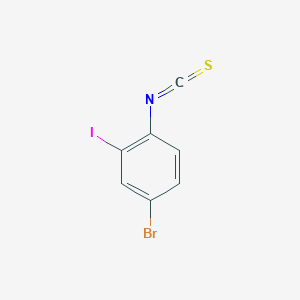
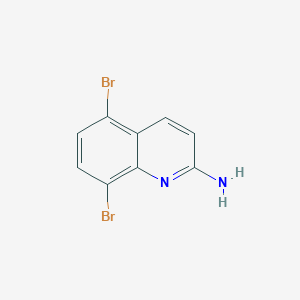
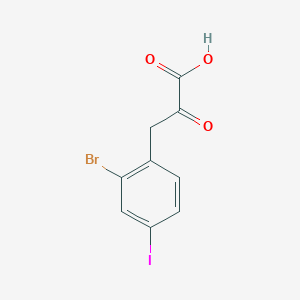

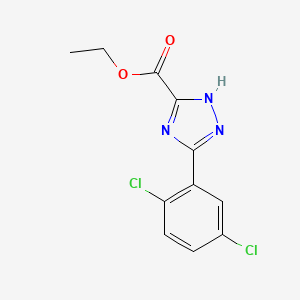
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679036.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)

